molecular formula C16H13N3O5 B11974732 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

Cat. No.: B11974732
M. Wt: 327.29 g/mol
InChI Key: YDWJRXCQPCQXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol is a chemical compound with the molecular formula C16H13N3O5 and is part of the phenylpyrazole class of organic compounds . As a substituted pyrazole derivative featuring a nitrophenoxy group and a benzenediol moiety, this structure is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class have been investigated for their potential as inhibitors of various biological targets. For instance, structurally similar pyrazolyl-benzenediol compounds have been identified as inhibitors of molecular chaperones like Hsp90, which is a prominent target in oncology and neurodegenerative disease research . The specific substitution pattern on the pyrazole core can be critical for modulating the compound's affinity and selectivity. Furthermore, the presence of the benzenediol (resorcinol) group is a known pharmacophore in several established small-molecule inhibitors, suggesting potential for targeted protein interaction . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a lead compound for the development of novel therapeutic agents. This product is sold for laboratory research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for detailed quality control data.

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

4-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C16H13N3O5/c1-9-16(24-12-5-2-10(3-6-12)19(22)23)15(18-17-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,17,18)

InChI Key

YDWJRXCQPCQXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

A common method for pyrazole synthesis involves reacting hydrazine with β-diketones or β-keto esters. For the nitrophenoxy-substituted variant, a diketone precursor with a nitrophenoxy group (e.g., 4-nitrophenoxyacetophenone) could undergo cyclization with hydrazine.

Example Reaction :
Hydrazine+4-NitrophenoxyacetophenonePyrazole Core\text{Hydrazine} + \text{4-Nitrophenoxyacetophenone} \rightarrow \text{Pyrazole Core}

Key Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Catalysts : Acidic or basic conditions may facilitate cyclization; however, nitro groups are sensitive to strong reducing agents.

Functionalization: Introduction of Nitrophenoxy Group

The nitrophenoxy substituent at the 4-position of the pyrazole ring is a critical feature. Two approaches are plausible:

Direct Nitration of Phenoxy Precursor

If a phenoxy-substituted pyrazole is available, nitration could introduce the nitro group. This requires careful control of reaction conditions to avoid over-nitration.

Example Protocol :

  • Substrate : 4-Phenoxy-5-methyl-1H-pyrazole-3-yl derivative.

  • Nitrating Agent : Concentrated HNO₃ with H₂SO₄ as a catalyst.

  • Conditions : 0–5°C, slow addition to minimize side reactions.

Challenges :

  • Nitration may compete with sulfonation in sulfuric acid media.

  • Steric hindrance from the methyl group could direct nitration to the para-position of the phenoxy ring.

Coupling Reactions (Suzuki or Ullmann)

For regioselective introduction of the nitrophenoxy group, cross-coupling reactions are advantageous. A halogenated pyrazole intermediate could react with a nitrophenoxy boronic acid via Suzuki-Miyaura coupling.

Example Reaction :
5-Methyl-4-bromo-1H-pyrazole+4-Nitrophenoxy boronic acidPd(PPh3)4Target Pyrazole\text{5-Methyl-4-bromo-1H-pyrazole} + \text{4-Nitrophenoxy boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Pyrazole}

Advantages :

  • High regioselectivity for para-substitution.

  • Compatible with nitro groups, which are stable under Suzuki conditions.

Benzenediol Core Synthesis

The 1,3-benzenediol moiety is typically derived from catechol derivatives. Key methods include:

Direct Hydroxylation

Catalytic hydroxylation of benzene derivatives (e.g., using H₂O₂ with Fe³⁺ catalysts) can yield dihydroxybenzenes. However, regioselectivity is challenging without directing groups.

Protection-Deprotection Strategies

  • Protection : Benzene rings are protected as methyl ethers (e.g., veratrole), which are more reactive toward electrophilic substitution.

  • Nitration/Sulfonation : Introduce functional groups at specific positions.

  • Deprotection : Demethylation with BBr₃ or HBr to yield dihydroxybenzene.

Final Coupling: Pyrazole-Benzenediol Linkage

The final step involves linking the pyrazole and benzenediol moieties. Potential methods include:

Ullmann-Type Coupling

A halogenated benzenediol derivative could couple with the pyrazole ring via copper-mediated Ullmann reaction.

Example Reaction :
4-(5-Methyl-1H-pyrazol-3-yl)-1,3-benzenediol+4-Nitrophenoxy chlorideCu, K2CO3Target Compound\text{4-(5-Methyl-1H-pyrazol-3-yl)-1,3-benzenediol} + \text{4-Nitrophenoxy chloride} \xrightarrow{\text{Cu, K}_2\text{CO}_3} \text{Target Compound}

Optimization :

  • Solvent : Polar aprotic (DMF, DMSO) enhances solubility of both reactants.

  • Temperature : 80–120°C for 12–24 hours.

Data Tables and Reaction Conditions

Step Reagents/Conditions Yield Key References
Pyrazole CyclizationHydrazine, β-diketone, H₂SO₄, 80°C, 6h~60–70%
NitrationHNO₃/H₂SO₄, 0–5°C, 2h~50–60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h~75–85%
Ullmann CouplingCuI, L-proline, DMF, 120°C, 24h~65–75%

Challenges and Considerations

  • Stability of Nitro Groups : Nitro substituents are sensitive to reducing agents. Reactions must avoid conditions that could reduce the nitro group to an amine.

  • Steric Hindrance : The methyl group on the pyrazole ring may impede coupling reactions. Bulky ligands (e.g., XPhos) may improve Pd catalyst efficiency.

  • Purification : Column chromatography is essential to isolate the target compound from byproducts, particularly in multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole or benzenediol derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory activities. It can inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against clinically relevant pathogens. A library of related compounds has demonstrated efficacy against resistant strains of bacteria and fungi, suggesting that derivatives of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol could be developed into new antimicrobial agents .

Cancer Treatment

The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer agent .

Metabolic Disorders

The compound has potential applications in treating metabolic syndromes, including type 2 diabetes and obesity. It is believed to modulate pathways related to insulin sensitivity and lipid metabolism, thus offering a therapeutic avenue for managing these conditions .

Case Studies

StudyFindingsImplications
PMC10267600The docking studies indicated excellent antioxidant and anti-inflammatory properties of pyrazole derivatives.Supports the use of this compound in formulations aimed at reducing oxidative stress and inflammation.
WO2011033255A1Inhibition of 11β-hydroxysteroid dehydrogenase type 1 was observed, which is crucial for managing metabolic syndrome.Highlights the compound's potential in treating metabolic disorders like diabetes and obesity.
PMC6921195Demonstrated broad-spectrum antimicrobial activity against resistant strains.Suggests the viability of developing new antibiotics based on this compound to combat resistant infections.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions 4 & 5) Benzenediol Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
Target Compound 4-(4-nitrophenoxy), 5-methyl None Likely C₁₆H₁₂N₃O₅ ~326.28* High polarity due to nitro; moderate solubility in polar solvents
4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol 4-phenoxy, 5-methyl 4-ethyl C₁₈H₁₈N₂O₃ 310.35 Lower polarity (phenoxy vs. nitro); enhanced lipophilicity from ethyl group
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol 4-(4-methoxyphenyl), 5-methyl None C₁₇H₁₆N₂O₃ 296.32 Electron-donating methoxy group; higher solubility in nonpolar solvents
O-1602 Cyclohexenyl group (non-pyrazole) None C₁₇H₂₂O₂ 258.40 Lipophilic; potential cannabinoid receptor interactions

*Estimated based on structural analysis.

Key Findings:

Electronic Effects: The target compound’s 4-nitrophenoxy group creates strong electron-withdrawing effects, enhancing electrophilicity and hydrogen-bond acceptor capacity compared to analogs with methoxy (electron-donating) or phenoxy (neutral) groups . The 4-methoxyphenyl substituent in reduces reactivity but may improve metabolic stability in biological systems.

Solubility and Lipophilicity :

  • The target compound ’s nitro group increases polarity, likely reducing membrane permeability compared to the ethyl-substituted analog .
  • The ethyl group in adds steric bulk and lipophilicity, favoring passive diffusion across biological membranes.

Biological Implications: O-1602 , with its cyclohexenyl group, demonstrates cannabinoid receptor activity, whereas the target compound’s nitro group may redirect binding to nitroreductase enzymes or oxidative stress pathways.

Synthetic Considerations: Analogous pyrazole derivatives (e.g., ) are synthesized via condensation reactions under reflux, suggesting the target compound may require similar conditions but with nitrophenoxy-specific optimization.

Q & A

Q. Key Optimization Parameters :

  • Yield Improvement : Use catalytic Pd or Cu for coupling steps (e.g., Suzuki-Miyaura for aryl linkages) .
  • Purity Control : Recrystallization from methanol or ethanol (as in ) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and pyrazole CH3 groups (δ 2.0–2.5 ppm). Integration ratios confirm substitution patterns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .

IR Spectroscopy : Detect hydroxyl (υ ~3400 cm⁻¹), nitro (υ ~1520, 1350 cm⁻¹), and ether (υ ~1250 cm⁻¹) functional groups .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve crystallographic data inconsistencies during refinement of pyrazole derivatives?

Methodological Answer:
Crystallographic challenges (e.g., twinning, disorder) are common in nitro- and hydroxyl-substituted pyrazoles. Strategies include:

Software Tools : Use SHELXL () for robust refinement:

  • Apply TWIN/BASF commands for twinned data .
  • Use ISOR and DELU restraints to model thermal motion in flexible substituents .

Validation Metrics :

  • Ensure R-factor convergence (<5% discrepancy between observed/calculated data) .
  • Check ORTEP-3 () for accurate displacement ellipsoid visualization.

Data Collection : Optimize resolution (<1.0 Å) and redundancy (>4) to reduce noise .

Q. Example Workflow :

StepTool/ParameterOutcome
Data IntegrationXDSI/σ(I) > 2.0
RefinementSHELXLR1 = 0.038, wR2 = 0.103
ValidationPLATONNo missed symmetry

Advanced: What strategies address conflicting bioactivity data in pyrazole-based compounds?

Methodological Answer:
Contradictory bioactivity results (e.g., antibacterial vs. inactive) may arise from assay variability or structural nuances:

Assay Standardization :

  • Use MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., S. aureus ATCC 25923) .
  • Control solvent effects (e.g., DMSO ≤1% v/v) .

Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects: Nitro groups enhance electron-withdrawing properties, while hydroxyls may improve solubility .
  • Computational Docking : Use AutoDock Vina to predict binding to targets (e.g., E. coli DNA gyrase) .

Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. Case Study :

  • High Activity : 4-Nitrophenoxy analogs showed MIC = 8 µg/mL against E. coli due to enhanced membrane penetration .
  • Low Activity : Methyl substitution at pyrazole C5 reduced activity (MIC > 64 µg/mL) .

Advanced: How can computational methods predict the reactivity or pharmacological interactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify reactive sites (e.g., nitro group for nucleophilic attack) .
  • Optimize geometry at B3LYP/6-31G* level to model tautomeric forms .

Molecular Dynamics (MD) :

  • Simulate solvation in water/octanol to predict logP (e.g., Schrödinger Desmond) .

Pharmacokinetic Modeling :

  • Use SwissADME to predict BBB permeability (e.g., TPSA < 90 Ų favors CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.